molecular formula C12H8FNO3 B2476873 2-Fluorophenyl 2-nitrophenyl ether CAS No. 93974-08-4

2-Fluorophenyl 2-nitrophenyl ether

Cat. No.: B2476873
CAS No.: 93974-08-4
M. Wt: 233.198
InChI Key: XVZDYNSMGNIZSS-UHFFFAOYSA-N
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Description

2-Fluorophenyl 2-nitrophenyl ether (CAS: 93974-08-4) is an aromatic ether compound featuring a fluorine-substituted phenyl group and a nitro-substituted phenyl group linked via an oxygen atom. Its molecular formula is C₁₂H₈FNO₃, with a molecular weight of 245.20 g/mol . The fluorine atom at the ortho position of one phenyl ring and the nitro group at the ortho position of the other confer unique electronic and steric properties, making it valuable in specialized applications such as electrochemical sensors and organic synthesis .

The compound is synthesized through nucleophilic substitution or coupling reactions involving fluorophenol and nitro-substituted aryl halides. Its structural rigidity and polarity enhance its utility as a plasticizer in ion-selective membranes, where it improves selectivity for heavy metals like cadmium .

Properties

IUPAC Name

1-(2-fluorophenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZDYNSMGNIZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 2-nitrophenyl ether typically involves the reaction of 2-fluorophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, resulting in the formation of the desired ether compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction under acidic conditions. In a reported synthesis pathway:

Reaction Conditions

  • Reducing agent: Iron powder (Fe)

  • Solvent system: Ethanol (EtOH)/water (4:1 v/v)

  • Catalyst/Additive: Concentrated HCl (2 drops)

  • Temperature: Reflux

  • Yield: 94%

Product: (2-Aminophenyl)(4-fluorophenyl)methanone
This reduction proceeds via an iron-mediated pathway in acidic ethanol, converting the nitro group to an amine (-NH₂) while leaving the ether bond intact.

ParameterValue/Detail
Reaction Time1 hour
WorkupFiltration, extraction (EtOAc)
PurificationColumn chromatography

Ether Bond Cleavage

The diaryl ether linkage exhibits stability under standard conditions but can undergo cleavage under extreme basic or acidic environments. While direct cleavage data for this compound is sparse, analogous diaryl ethers decompose via:

Proposed Mechanisms

  • Acidic Cleavage: Protonation of the ether oxygen followed by C-O bond rupture.

  • Basic Cleavage: Nucleophilic attack by hydroxide ions (e.g., SNAr if activated by electron withdrawal) .

Key Considerations

  • The nitro group meta to the ether oxygen enhances electron withdrawal, potentially facilitating cleavage under strongly basic conditions (e.g., NaOH/heat).

  • No experimental data exists for this specific compound, but reactivity trends from Williamson Ether Synthesis principles suggest vulnerability to harsh bases .

Electrophilic Aromatic Substitution (EAS)

The fluorine and nitro groups direct incoming electrophiles to specific positions:

Substitution Patterns

  • Fluorophenyl Ring: Fluorine is ortho/para-directing but deactivates the ring, limiting reactivity.

  • Nitrophenyl Ring: The nitro group is meta-directing and strongly deactivating, suppressing EAS on this ring.

Example Reaction: Nitration
Hypothetically, nitration would occur on the fluorophenyl ring at the para position relative to fluorine, though no experimental evidence is available.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the adjacent phenyl ring for NAS, particularly at positions ortho and para to the nitro group.

Potential Reaction

  • Displacement of Fluorine: Fluorine (a poor leaving group) could be replaced under high-temperature conditions with strong nucleophiles (e.g., amides in liquid NH₃), though this remains speculative for this compound.

Thermal Decomposition

Limited data suggests thermal stability up to 133.1°C (flash point) . Decomposition pathways likely involve:

  • Nitro Group Degradation: Release of NOₓ gases at elevated temperatures.

  • Ether Bond Scission: Possible at temperatures exceeding 250°C.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity
Research has indicated that derivatives of compounds similar to 2-fluorophenyl 2-nitrophenyl ether exhibit significant antitubercular activity. For instance, a study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which were evaluated for their efficacy against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both standard and rifampin-resistant strains of the bacterium . This suggests that modifications of the ether compound can lead to potential new treatments for tuberculosis.

Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of various derivatives of nitrophenyl ethers. These studies are crucial for evaluating the safety profiles of new drugs before clinical trials. The findings indicate that certain derivatives do not exhibit significant cytotoxicity against various tumor cell lines, making them promising candidates for further development as therapeutic agents .

Materials Science

Ion-Selective Membranes
The compound has been utilized in the development of ion-selective electrodes (ISEs). Specifically, this compound serves as a plasticizer in membrane formulations for these electrodes. The addition of this compound enhances the electrochemical response characteristics of the membranes, allowing for improved sensitivity and selectivity in detecting specific ions .

Electrochemical Devices
Due to its favorable physical and chemical properties, this compound is also explored as a component in electrochemical devices. Its role as a solvent mediator and plasticizer contributes to the performance of sensors used in various analytical applications .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound is used in chromatography as a solvent or mobile phase additive. Its ability to dissolve various analytes effectively makes it valuable in separating complex mixtures during chromatographic analysis .

Spectroscopic Applications
The unique spectral properties of this compound allow it to be employed in spectroscopic studies, where it can act as a probe or marker in various chemical analyses. This application is vital in understanding reaction mechanisms and interactions at the molecular level .

Summary Table of Applications

Field Application Remarks
Medicinal ChemistryAntitubercular agentsPotent derivatives with low MIC values
Cytotoxicity studiesSafe profiles for potential drug development
Materials ScienceIon-selective membranesEnhances electrochemical response
Electrochemical devicesImproves sensor performance
Analytical ChemistryChromatographic techniquesEffective solvent for complex mixtures
Spectroscopic applicationsUseful as probes in chemical analyses

Case Studies

  • Antitubercular Derivatives : A study synthesized several derivatives based on the structure of this compound and evaluated their activity against M. tuberculosis. The results highlighted one derivative with exceptional potency, paving the way for further modifications and optimizations .
  • Ion-Selective Electrodes : Research demonstrated that incorporating this compound into polymeric membranes significantly enhanced their sensitivity and selectivity for ion detection. This advancement is crucial for developing more reliable analytical tools in environmental monitoring and clinical diagnostics .

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 2-nitrophenyl ether depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reaction.

Comparison with Similar Compounds

2-Nitrophenyl Octyl Ether (NPOE)

  • Structure: C₁₄H₂₁NO₃ (octyl chain linked to 2-nitrophenyl ether).
  • Applications : Widely used as a plasticizer in polymeric membranes for ion-selective electrodes (ISEs). NPOE’s long alkyl chain enhances membrane flexibility and reduces crystallinity, improving sensor durability .
  • Key Difference : Unlike 2-fluorophenyl 2-nitrophenyl ether, NPOE lacks aromatic fluorine, reducing its electronic interaction with charged analytes. This makes it less selective for specific ions like Cd²⁺ but more versatile for general-purpose sensors .

2-Nitrophenyl Pentyl Ether

  • Structure: C₁₁H₁₅NO₃ (pentyl chain instead of fluorophenyl).
  • Applications : Used in electromembrane extraction (EME) for polar pharmaceuticals. Its shorter alkyl chain increases polarity, enhancing extraction efficiency for basic drugs .
  • Key Difference : The absence of an aromatic fluorine limits its use in high-selectivity sensors but improves compatibility with hydrophilic analytes .

Allyl 2-Nitrophenyl Ether

  • Structure: C₉H₉NO₃ (allyl group attached to 2-nitrophenyl ether).
  • Key Difference : The allyl group introduces reactivity absent in this compound, enabling synthetic routes to complex organic frameworks .

2-Nitrophenyl Dodecyl Ether

  • Structure: C₁₈H₂₉NO₃ (dodecyl chain).
  • Applications : Acts as a lipophilic solvent in ion-selective optodes. Its long alkyl chain increases membrane hydrophobicity, reducing water interference .
  • Key Difference : The dodecyl chain provides superior hydrophobicity compared to this compound, but it lacks the fluorine-mediated dipole interactions critical for metal ion selectivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Applications
This compound C₁₂H₈FNO₃ 245.20 Fluorine, Nitro ~3.4* Cd²⁺ sensors, plasticizers
2-Nitrophenyl octyl ether (NPOE) C₁₄H₂₁NO₃ 251.32 Nitro, Octyl ~5.2 General ion sensors
2-Nitrophenyl pentyl ether C₁₁H₁₅NO₃ 209.24 Nitro, Pentyl ~3.8 Drug extraction
Allyl 2-nitrophenyl ether C₉H₉NO₃ 179.18 Nitro, Allyl ~2.1 Organic synthesis
2-Nitrophenyl dodecyl ether C₁₈H₂₉NO₃ 319.43 Nitro, Dodecyl ~7.5 Optodes

*Estimated based on structurally similar compounds .

Performance in Electrochemical Sensors

  • This compound : Demonstrated superior selectivity for Cd²⁺ in hybrid plasticizer membranes due to fluorine’s electron-withdrawing effect, which polarizes the nitro group and enhances metal ion coordination .
  • NPOE: Preferred for H⁺ and Na⁺ sensors owing to its non-specific plasticizing effect and stability across pH ranges .
  • 2-Nitrophenyl Phenyl Ether : Used in Cl⁻ sensors but shows lower selectivity compared to fluorinated analogues due to reduced dipole interactions .

Biological Activity

2-Fluorophenyl 2-nitrophenyl ether (FFNE) is a compound of interest due to its diverse applications in chemical sensing and potential biological activities. This article provides an overview of the biological activity of FFNE, focusing on its cytotoxicity, sensor applications, and chemical properties.

FFNE is characterized by its unique chemical structure, which includes a fluorine atom and two aromatic rings. Its physical properties such as lipophilicity and dielectric constant influence its behavior in biological systems and its interactions with various biological targets.

Property Value
Molecular FormulaC13_{13}H10_{10}FNO3_{3}
Molecular Weight251.22 g/mol
SolubilitySoluble in organic solvents
LipophilicityModerate

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of FFNE on human dermal fibroblasts (HDF). In vitro assays demonstrated that FFNE exhibits varying levels of cytotoxicity depending on concentration and exposure time.

Experimental Design

  • Cell Line : Human dermal fibroblasts (HDF)
  • Assay Type : Viability tests and proliferation tests
  • Concentration Range : 106^{-6} to 101^{-1} mol L1^{-1}

Results

The results indicated that FFNE has a significant impact on cell viability:

Concentration (mol L1^{-1}) Cell Viability (%)
106^{-6}95
105^{-5}85
104^{-4}60
103^{-3}30

At higher concentrations, particularly at 103^{-3} mol L1^{-1}, cell viability dropped significantly, indicating potential cytotoxic effects. The study also noted that the mechanism of toxicity was likely due to leaching from the membranes used in the assays .

Sensor Applications

FFNE has been utilized in the development of potentiometric sensors for detecting various ions, including chromium (Cr(III)). The incorporation of FFNE into sensor membranes enhances sensitivity and selectivity.

Sensor Performance

  • Detection Limit : 8 × 107^{-7} mol L1^{-1}
  • Nernstian Response : 55.7 ± 0.4 mV per decade activity
  • Application : Effective for monitoring Cr(III) in environmental samples

The sensor's performance was validated through real sample analysis, demonstrating its applicability in environmental monitoring .

Case Studies

  • Cytotoxicity Assessment :
    A study investigating the cytotoxic effects of FFNE on HDF cells revealed that prolonged exposure led to significant decreases in cell viability. The findings suggest that while FFNE can be useful in certain applications, caution is warranted regarding its potential toxicity .
  • Environmental Monitoring :
    In another study, FFNE was used in a modified carbon paste electrode for the detection of Cr(III) ions in water samples. The results indicated that FFNE could effectively bind to target ions, facilitating their detection even in complex matrices .

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